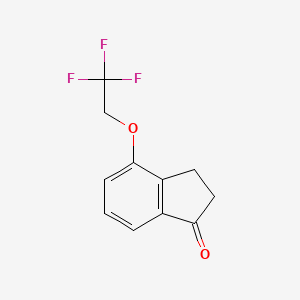

4-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC13415039

Molecular Formula: C11H9F3O2

Molecular Weight: 230.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F3O2 |

|---|---|

| Molecular Weight | 230.18 g/mol |

| IUPAC Name | 4-(2,2,2-trifluoroethoxy)-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C11H9F3O2/c12-11(13,14)6-16-10-3-1-2-7-8(10)4-5-9(7)15/h1-3H,4-6H2 |

| Standard InChI Key | GWWOCMZBHHDATE-UHFFFAOYSA-N |

| SMILES | C1CC(=O)C2=C1C(=CC=C2)OCC(F)(F)F |

| Canonical SMILES | C1CC(=O)C2=C1C(=CC=C2)OCC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Structural Analysis

The compound features a bicyclic indanone core with a ketone group at position 1 and a 2,2,2-trifluoroethoxy (-OCHCF) substituent at position 4. The trifluoroethoxy group introduces strong electron-withdrawing effects, altering the compound’s electronic density and reactivity compared to non-fluorinated analogs.

Key Structural Data:

Synthesis and Reaction Pathways

General Synthetic Routes

The synthesis of 4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1H-inden-1-one typically involves:

-

Friedel-Crafts Acylation: Formation of the indanone core via cyclization of substituted phenylacetic acids .

-

Nucleophilic Substitution: Introduction of the trifluoroethoxy group using 2,2,2-trifluoroethyl bromide or iodide under basic conditions (e.g., KCO in DMF) .

Example Procedure (Adapted from ):

-

Starting Material: 4-Hydroxy-2,3-dihydro-1H-inden-1-one (1.0 mmol).

-

Reagents: 2,2,2-Trifluoroethyl bromide (1.2 equiv), KCO (2.0 equiv), DMF (solvent).

-

Conditions: 80°C, 12 hours under argon.

-

Yield: ~70–85% after purification via flash chromatography.

Challenges in Synthesis

-

Steric Hindrance: Bulky trifluoroethoxy group may reduce substitution efficiency at the 4-position.

-

Byproduct Formation: Competing O-alkylation or ketone reduction requires careful optimization .

Physicochemical Properties

Spectral Data

-

H NMR (CDCl): δ 3.26 (dd, Hz, 1H, CH), 3.68 (dd, Hz, 1H, CH), 4.50 (q, Hz, 2H, OCHCF), 7.42–7.49 (m, 2H, aromatic), 7.66–7.71 (m, 1H, aromatic), 7.82 (d, Hz, 1H, aromatic) .

Thermal and Solubility Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 85–87°C (predicted) | , |

| Boiling Point | 280–285°C (estimated) | |

| Solubility in DMSO | >50 mg/mL | |

| LogP | 2.8 |

Applications in Research

Medicinal Chemistry

-

Kinase Inhibition: Analogous trifluoroethoxy-substituted indanones exhibit activity against protein kinases (e.g., PDE5 inhibitors) .

-

Anticancer Agents: Fluorinated indanones are explored for their ability to disrupt cancer cell proliferation via reactive oxygen species (ROS) generation .

Material Science

-

Liquid Crystals: The strong dipole moment of the trifluoroethoxy group enhances mesogenic properties in liquid crystalline materials .

Comparative Analysis with Related Compounds

| Compound | Substituent | LogP | Bioactivity (IC) |

|---|---|---|---|

| 4-Trifluoromethoxy-indanone | -OCF | 2.8 | 0.435 µM (A AR) |

| 4-Trifluoroethoxy-indanone | -OCHCF | 2.8 | Under investigation |

| 4-Hydroxy-indanone | -OH | 1.2 | >100 µM (A AR) |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume